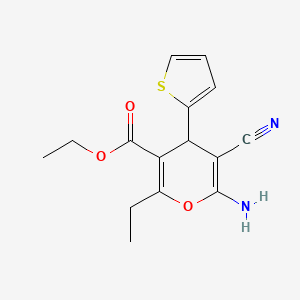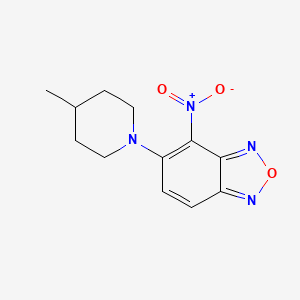![molecular formula C14H16NNaO2 B5232614 sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate, also known as DMAP, is a chemical compound widely used in scientific research. DMAP is a derivative of dimethylaminopyridine, a heterocyclic organic compound. DMAP is a white or slightly yellow crystalline powder that is soluble in water and organic solvents. This compound has a variety of applications in the field of organic chemistry, including as a catalyst for esterification and acylation reactions.
Mechanism of Action
The mechanism of action of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst is not fully understood. However, it is believed that sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction substrate. This donation of electrons facilitates the reaction and increases the reaction rate. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is also believed to act as a base catalyst, meaning that it accepts a proton from the reaction substrate, which also facilitates the reaction.
Biochemical and Physiological Effects:
sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate does not have any known biochemical or physiological effects in humans. However, it is important to note that sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a chemical compound and should be handled with care. It is toxic if ingested or inhaled and can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst in lab experiments is its high efficiency. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a highly effective catalyst that can significantly increase the reaction rate of esterification and acylation reactions. Additionally, sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is relatively easy to handle and is compatible with a wide range of solvents and substrates.
One limitation of using sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst is its high cost. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a relatively expensive compound, which can make it difficult to use in large-scale reactions. Additionally, sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate can be difficult to remove from the reaction mixture, which can complicate downstream purification processes.
Future Directions
There are several future directions for research on sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate. One area of interest is the development of new synthetic methods for sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate that are more efficient and cost-effective. Additionally, researchers are interested in exploring the use of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate in new types of reactions and in the synthesis of new types of compounds. Finally, there is ongoing research into the mechanism of action of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst, which could lead to the development of new and more effective catalysts.
Synthesis Methods
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is synthesized through a multistep reaction that involves the reaction of pyridine with formaldehyde and dimethylamine. The resulting product is then reacted with acrolein to form the final product. The synthesis of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in esterification and acylation reactions. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is used as a reagent in analytical chemistry, particularly in the analysis of carbohydrates and nucleic acids.
properties
IUPAC Name |
sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.Na/c1-11(10-14(16)17)4-5-12-6-8-13(9-7-12)15(2)3;/h4-10H,1-3H3,(H,16,17);/q;+1/p-1/b5-4+,11-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXALXCEBIYTM-XTMGEDCVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5547250 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)


![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)


![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)